Product packaging for Ethyl 2,4-diphenylbutanoate(Cat. No.:CAS No. 53608-81-4)

Ethyl 2,4-diphenylbutanoate

Cat. No.: B1619161
CAS No.: 53608-81-4
M. Wt: 268.3 g/mol
InChI Key: SJMGLWKVOOIJRS-UHFFFAOYSA-N
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Description

Contextual Identity and Nomenclatural Variance in Academic Literature

In the realm of chemical literature, Ethyl 2,4-diphenylbutanoate is identified by several synonymous names, which can often lead to ambiguity. These nomenclatural variations all refer to the same chemical entity with the molecular formula C₁₈H₁₈O₃. The most commonly encountered synonyms include Ethyl 3-oxo-2,4-diphenylbutanoate, Ethyl β-oxo-α-phenylbenzenebutanoate, and Ethyl 2,4-diphenylacetoacetate. ontosight.ainih.govcymitquimica.com This interchangeability in nomenclature underscores the importance of recognizing the compound by its fundamental structure and CAS number (2901-29-3) to ensure clarity in scientific communication. nih.govcymitquimica.com

The structure of this compound features a butanoate backbone substituted with two phenyl groups at the second and fourth positions, and a keto group at the third position, along with an ethyl ester functional group. ontosight.ai This arrangement of functional groups is key to its reactivity and its utility as a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 2901-29-3
Molecular Formula C₁₈H₁₈O₃
Molecular Weight 282.33 g/mol
PubChem CID 95325
ChemSpider ID 86022
InChI Key GVNHSMZHSWFYMB-UHFFFAOYSA-N

Data sourced from multiple references. nih.govechemi.comalfa-chemistry.com

Significance and Versatility as a Research Intermediate in Organic Chemistry

This compound serves as a crucial intermediate in a variety of organic synthesis endeavors. Its significance stems from the presence of multiple reactive sites, including a β-keto ester functionality, which allows for a diverse range of chemical transformations. This versatility makes it an attractive starting material for the construction of more complex molecular architectures.

The chemical reactivity of this compound has been explored in several fundamental organic reactions. The β-keto ester moiety is particularly reactive and enables transformations such as:

Claisen Condensation: This reaction is a cornerstone of carbon-carbon bond formation. This compound can be synthesized via a Claisen condensation reaction, for instance, by reacting ethyl acetate (B1210297) with benzaldehyde (B42025) in the presence of a base like sodium ethoxide.

Photochemical Reactions: Studies have shown that upon irradiation, Ethyl 3-oxo-2,4-diphenylbutanoate undergoes α-cleavage. oup.com In hexane (B92381), this leads to the formation of radical recombination products, while in the presence of oxygen, an increased amount of ethyl α-hydroxyphenylacetate is observed. oup.comoup.com

Oxidation and Reduction: The compound can be subjected to oxidation to yield corresponding ketones or carboxylic acids. Conversely, reduction reactions can convert the ester group into an alcohol.

Nucleophilic Substitution: The ethyl ester group can be replaced by other nucleophiles through nucleophilic substitution reactions.

These fundamental reactions highlight the compound's role as a versatile platform for synthetic chemists to explore various reaction pathways and synthesize novel compounds.

The utility of this compound extends to the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. ontosight.ai It serves as a key precursor for the generation of heterocyclic compounds, which are prevalent in many biologically active molecules.

Research has indicated its use as an intermediate in the synthesis of novel anticancer agents, with some derivatives showing promising cytotoxic activity against cancer cell lines. The ability to functionalize the core structure of this compound allows for the systematic development of new chemical entities with potential therapeutic applications. For example, the nucleophilic addition of organometallic reagents to β-keto esters like this one is a method for creating tertiary alcohols, which are valuable building blocks in the synthesis of complex molecules such as diarylbutylamine pharmacophores. arkat-usa.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O2 B1619161 Ethyl 2,4-diphenylbutanoate CAS No. 53608-81-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53608-81-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

ethyl 2,4-diphenylbutanoate

InChI

InChI=1S/C18H20O2/c1-2-20-18(19)17(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3

InChI Key

SJMGLWKVOOIJRS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

53608-81-4

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to Ethyl 2,4 Diphenylbutanoate and Its Structural Analogs

Claisen Condensation Routes for Ethyl 3-oxo-2,4-diphenylbutanoate Synthesis

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgbyjus.com In the context of ethyl 3-oxo-2,4-diphenylbutanoate synthesis, this reaction involves the self-condensation of ethyl phenylacetate (B1230308).

Conventional Claisen Condensation Protocols

In a typical laboratory setting, the Claisen condensation to produce ethyl 3-oxo-2,4-diphenylbutanoate involves the reaction of ethyl phenylacetate with a strong base. chegg.com A common choice for the base is the alkoxide corresponding to the alcohol portion of the ester, such as sodium ethoxide when using ethyl esters, to prevent transesterification side reactions. wikipedia.orglibretexts.org The reaction is generally reversible and requires at least a stoichiometric amount of base because the final deprotonation of the resulting β-keto ester is the thermodynamic driving force of the reaction. wikipedia.orgpressbooks.pub An acidic workup is necessary in the final step to neutralize the enolate and any remaining base to isolate the neutral β-keto ester product. wikipedia.org

ReactantsBaseSolventConditionsProduct
Ethyl phenylacetateSodium ethoxideEthanol (B145695)RefluxEthyl 3-oxo-2,4-diphenylbutanoate
Ethyl phenylacetatePotassium tert-butoxideTolueneHeatEthyl 3-oxo-2,4-diphenylbutanoate

Solvent-Free Claisen Condensation Methodologies

In a move towards greener and more efficient chemical processes, solvent-free methods for the Claisen condensation have been developed. tandfonline.com One such method involves heating ethyl phenylacetate with potassium tert-butoxide at 100°C for 30 minutes. elsevierpure.combutler.eduacs.org This solvent-free approach has been shown to produce ethyl 3-oxo-2,4-diphenylbutanoate (also known as 2,4-diphenylacetoacetate) in a high yield of 80%. elsevierpure.combutler.eduacs.org This method is particularly advantageous as it reduces waste, uses less toxic reagents, and can significantly shorten reaction times compared to solution-based methods which can require several hours of reflux. chegg.comtandfonline.com The absence of a solvent also eliminates the concern of alkoxy group exchange between the solvent, ester, and base. tandfonline.com

ReactantsBaseConditionsYield
Ethyl phenylacetatePotassium tert-butoxide100°C, 30 minutes, solvent-free80% elsevierpure.combutler.eduacs.org

Mechanistic Insights into Claisen Condensation Pathways

The mechanism of the Claisen condensation is a well-established process that involves several key steps. libretexts.orgnumberanalytics.com Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

The reaction is initiated by the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) of an ester molecule by a strong base. jove.com In the case of ethyl phenylacetate, the base, such as an alkoxide, removes a proton to form a resonance-stabilized enolate. jove.com This enolate is a potent nucleophile. libretexts.org The equilibrium for this step is generally unfavorable and lies to the left, meaning only a small concentration of the enolate is present at any given time. chemistrysteps.com

The newly formed enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule. masterorganicchemistry.commasterorganicchemistry.com This nucleophilic addition results in the formation of a tetrahedral intermediate. libretexts.org This step is also reversible. masterorganicchemistry.com

The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the alkoxy group as a leaving group. libretexts.org This elimination step yields the β-keto ester, in this case, ethyl 3-oxo-2,4-diphenylbutanoate. The final and crucial step of the mechanism is the deprotonation of the newly formed β-keto ester at the α-carbon situated between the two carbonyl groups. pressbooks.pub This proton is significantly more acidic than the α-proton of the starting ester, and its removal by the alkoxide base is a highly favorable and essentially irreversible step that drives the entire reaction equilibrium towards the product. pressbooks.pubchemistrysteps.com An acidic workup is then required to protonate the resulting enolate to give the final neutral β-keto ester. libretexts.org

Influence of Diphenyl Substitution on Reactivity and Intermediate Stabilization

The presence of two phenyl groups in the structure of ethyl 2,4-diphenylbutanoate and its analogs significantly influences the molecule's reactivity and the stability of its reaction intermediates. This influence is primarily attributed to electronic and steric effects exerted by the phenyl substituents.

Electronic Effects:

Steric Effects:

The bulky nature of the phenyl groups can also play a crucial role in reactivity. Steric hindrance can prevent or slow down the approach of reactants to the reactive centers of the molecule. rsc.org This steric protection can be a dominant factor in the stability of certain radical species, such as the triphenylmethyl radical, where the three phenyl groups physically obstruct dimerization and other side reactions. rsc.org

Optimization Studies for Yield and By-product Minimization

The synthesis of esters, including this compound, often involves equilibrium reactions, such as the Fischer esterification, which can be limited by low conversion rates and the formation of by-products. researchgate.net Several strategies are employed to optimize the reaction conditions to maximize the yield of the desired ester and minimize the generation of unwanted substances.

Key Optimization Strategies:

Catalyst Selection: The choice of catalyst is crucial. While strong mineral acids like sulfuric acid are common, they can also promote side reactions. numberanalytics.comgoogle.com The use of alternative catalysts, such as long-chain alkyl-substituted aryl sulfonic acids, has been shown to minimize by-product formation in some esterification processes. google.com

Reaction Conditions: Temperature, pressure, and reactant concentrations are key parameters that can be adjusted to favor the formation of the desired product. numberanalytics.com Increasing the temperature can increase the reaction rate, but may also lead to the degradation of reactants or products. numberanalytics.com Removing water, a by-product of esterification, can shift the equilibrium towards the product side, thereby increasing the yield. researchgate.netthermofisher.com

Reaction Technology: The choice of reactor can also impact the outcome. Continuous flow reactors can offer better control over reaction conditions compared to batch reactors. numberanalytics.com Techniques like pervaporation can be integrated to remove water from the reaction mixture as it is formed. researchgate.net

Modeling and Simulation: Computational modeling can be a powerful tool for predicting the effects of different reaction parameters on yield and by-product formation, reducing the need for extensive experimental trials. numberanalytics.com

A study on the synthesis of this compound itself involved a solvent-free self-Claisen condensation of ethyl (2-phenyl)ethanoate using potassium t-butoxide, which generated the solid β-ketoester in good yield and avoided issues of alkoxy group exchange common in solvent-based systems. tandfonline.com

Table 1: Factors Influencing Yield and By-product Formation in Ester Synthesis

FactorEffect on YieldEffect on By-products
Catalyst Can significantly increase reaction rate and conversion.Improper catalyst choice can lead to increased side reactions. numberanalytics.comgoogle.com
Temperature Higher temperatures generally increase reaction rates.Can lead to degradation and formation of unwanted by-products. numberanalytics.com
Water Removal Shifts equilibrium towards product formation, increasing yield. researchgate.netReduces the potential for hydrolysis of the ester product. researchgate.net
Reactant Ratio Using an excess of one reactant can drive the reaction forward.Can lead to purification challenges if the excess reactant is difficult to remove.

Alkylation Strategies for this compound and Related Structures

α-Alkylation of Phenylacetic Esters with Halides

A common and versatile method for the synthesis of α-substituted esters, including derivatives of this compound, is the α-alkylation of phenylacetic esters. This reaction involves the deprotonation of the α-carbon of the ester to form an enolate, which then acts as a nucleophile to attack an alkyl halide. rsc.orgpressbooks.pub

The acidity of the α-hydrogens in phenylacetic esters is enhanced by the presence of the adjacent phenyl and ester groups, which stabilize the resulting enolate anion through resonance. pressbooks.pub Strong bases, such as sodium amide in liquid ammonia (B1221849) or cesium carbonate, are typically used to generate the enolate in sufficient concentration. acs.orgscribd.com The enolate then undergoes an SN2 reaction with an alkyl halide to form the new carbon-carbon bond at the α-position. rsc.orgpressbooks.pub

Recent advancements have introduced milder, photocatalyzed approaches for the α-alkylation of esters. scribd.com In one such method, cesium enolates of esters are generated in situ and then undergo a photocatalyzed oxidation to form an α-radical, which can then add to activated alkenes. scribd.com

Deoxygenative α-Alkylation and α-Arylation of 1,2-Dicarbonyls Leading to Butanoate Derivatives

A novel and powerful strategy for the synthesis of α-branched carbonyl compounds, including butanoate derivatives, is the deoxygenative α-alkylation and α-arylation of 1,2-dicarbonyls. researchgate.netrsc.orgnih.gov This method avoids the use of strong bases typically required for enolate formation. rsc.orgnih.gov

The process involves the generation of boron enolates from readily available 1,2-dicarbonyls and organoboranes. researchgate.netrsc.orgnih.gov These boron enolates are formed under neutral conditions and can be intercepted by various electrophiles, including those that are not compatible with traditional enolate chemistry. rsc.orgnih.gov This allows for a three-component coupling process that forms two new C-C bonds in a single operation. nih.gov

This methodology has been successfully applied to the synthesis of a variety of α-alkylated and α-arylated esters and ketones. nih.govresearchgate.net For instance, α-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have been synthesized using this approach. researchgate.net The reaction is highly modular, allowing for the introduction of a wide range of alkyl and aryl groups. nih.gov

Table 2: Comparison of Alkylation Strategies

StrategyKey FeaturesAdvantages
α-Alkylation of Phenylacetic Esters Involves enolate formation with a strong base followed by reaction with an alkyl halide. rsc.orgpressbooks.pubWell-established method, versatile for introducing various alkyl groups.
Deoxygenative α-Alkylation/Arylation Generates boron enolates from 1,2-dicarbonyls under neutral conditions. rsc.orgnih.govAvoids strong bases, allows for three-component coupling, broad substrate scope. nih.gov

Multi-Step Synthesis from Diverse Precursors

Condensation Reactions Involving Ethyl Acetoacetate (B1235776) and Benzylidene Acetone (B3395972)

The condensation reaction between ethyl acetoacetate and benzylidene acetone is a known method for synthesizing precursors to diphenylbutanoate structures. Ethyl acetoacetate is an active methylene (B1212753) compound, meaning the hydrogens on the carbon between the two carbonyl groups are particularly acidic and easily removed by a base to form a stable enolate. wordpress.comyoutube.com

This enolate can then act as a nucleophile and add to the β-carbon of an α,β-unsaturated ketone like benzylidene acetone in a Michael addition reaction. researchgate.net This reaction is typically catalyzed by a base such as sodium ethoxide. researchgate.net The initial product of this condensation is an intermediate that can then be further manipulated to yield various butanoate derivatives.

For example, the reaction of ethyl acetoacetate with benzylideneacetone (B49655) in the presence of sodium ethoxide can lead to the formation of cyclic products like 4-ethoxycarbonyl-3-methyl-5-phenylcyclohex-2-enone. researchgate.net While not directly yielding this compound, this type of condensation demonstrates the utility of these precursors in building complex carbon skeletons that can be subsequently modified to achieve the target structure. The initial adduct from the Michael addition contains the butanoate backbone with phenyl substitution at the 4-position, which can then be further functionalized.

Grignard Reaction-Based Synthetic Pathways for Substituted Butanoates

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. Their application in the synthesis of substituted butanoates often involves the reaction of a Grignard reagent with an appropriate electrophilic substrate. These pathways are valued for their versatility in introducing a wide range of substituents.

A key strategy involves the reaction of Grignard reagents with γ-keto esters or their derivatives. For instance, various γ-keto esters can be prepared through the alcoholysis of N-(4-oxoalkanoyl)pyrazoles or by the Grignard-mediated replacement of the pyrazole (B372694) moiety from 4-(N-pyrazolyl)-4-oxoalkanoic esters. clockss.org By using a chiral auxiliary like 3-phenyl-l-menthopyrazole, this method can be adapted to produce β-substituted γ-keto esters enantioselectively. clockss.org The Grignard reagent attacks the acyl-pyrazole, replacing the pyrazole group and forming the desired keto ester. clockss.org

Esters can react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.orgpressbooks.pub The initial reaction involves nucleophilic acyl substitution where the Grignard reagent adds to the ester carbonyl, eliminating the alkoxy group to form a ketone intermediate. A second equivalent of the Grignard reagent then adds to this ketone to yield a tertiary alcohol after an aqueous workup. libretexts.orgpressbooks.pubpearson.com This general principle can be adapted to create substituted butanoate structures by carefully selecting the starting ester and Grignard reagent.

The table below illustrates examples of Grignard reactions in the synthesis of related keto-esters.

Starting MaterialGrignard ReagentProductReference
1-(4-Oxobutanoyl)-3,5-dimethylpyrazolePhenylmagnesium bromideEthyl 4-phenyl-4-oxobutanoate clockss.org
Ethyl 4-(3,5-dimethylpyrazol-1-yl)-4-oxobutanoatePhenylmagnesium bromideEthyl 4-phenyl-4-oxobutanoate clockss.org
Ethyl ButanoatePhenylmagnesium bromide (2 equiv.)4-Phenylheptan-4-ol pearson.com

Synthetic Routes from Alcohols Possessing Eight Carbons or Fewer

Synthesizing butanoate derivatives from simple alcohols containing eight or fewer carbon atoms is a common challenge in organic synthesis that relies on a sequence of standard transformations. A general retrosynthetic approach to a target molecule like ethyl 3-oxo-2,4-diphenylbutanoate would involve breaking it down into smaller, more readily available building blocks derived from such alcohols.

One plausible synthetic route begins with the oxidation of a primary alcohol, such as benzyl (B1604629) alcohol (a C7 alcohol), to the corresponding aldehyde, benzaldehyde (B42025). This can be achieved using various oxidizing agents. Similarly, ethanol (a C2 alcohol) can be used as the precursor for the ethyl ester portion of the target molecule.

A key bond formation step would likely involve a condensation reaction. For example, a Claisen-type condensation between an ester and another carbonyl compound can form the β-keto ester functionality. The synthesis of ethyl 3-oxo-2,4-diphenylbutanoate could be envisioned from precursors like ethyl phenylacetate and benzaldehyde, both of which can be derived from C8-or-fewer alcohols.

Another relevant industrial process is the Guerbet reaction, which condenses short-chain alcohols into longer-chain alcohols. For instance, 1-butanol (B46404) (a C4 alcohol) can be converted to 2-ethylhexanol (a C8 alcohol), which serves as a valuable commodity chemical. mit.edu While this specific reaction produces a different C8 structure, the underlying principle of building larger molecules from smaller alcohol precursors is a central theme. The reaction is often catalyzed by systems like RuCo nanoparticles and promoted by a base, and it proceeds without the formation of undesired byproducts like sodium butanoate when a suitable base such as K3PO4 is used. mit.edu

Electrochemical Carboxylation Approaches for Related Oxo-diphenylbutanoates

Electrochemical carboxylation represents a sustainable and efficient method for introducing carboxylic acid groups into organic molecules using carbon dioxide as a C1 building block. jchemlett.combeilstein-journals.org This technique avoids the need for highly reactive organometallic reagents and can be applied to the synthesis of precursors for diphenylbutanoates.

A notable example is the electrochemical carboxylation of trans-chalcone (1,3-diphenyl-2-propen-1-one), a structural precursor to oxo-diphenylbutanoates. nih.gov In this process, the α,β-unsaturated ketone undergoes reduction to form reactive intermediates that can then react with CO₂. The reaction is typically carried out in a single-compartment cell using aluminum anodes. nih.gov The electrolysis of trans-chalcone at a controlled potential, followed by esterification, yields methyl 4-oxo-2,4-diphenylbutanoate. nih.gov

The mechanism involves the electrochemical reduction of the chalcone (B49325) substrate to form a dianionic species, which then reacts with CO₂. nih.gov The carboxylation occurs at the β-position relative to the carbonyl group. nih.gov The efficiency and outcome of the reaction can be influenced by factors such as the electrode material and the presence of stabilizing ions like Al(III) generated from a sacrificial anode. nih.gov

SubstrateReaction ConditionsProductFaradaic YieldReference
trans-ChalconeElectrolysis at -2.7 V vs Fc+/Fc, followed by esterificationMethyl 4-oxo-2,4-diphenylbutanoate41% nih.gov

Advanced Catalytic Systems for Enhanced Stereoselectivity in Synthesis

Achieving high stereoselectivity, particularly enantioselectivity, is a primary goal in modern organic synthesis, especially for producing biologically active molecules. Advanced catalytic systems are crucial for controlling the three-dimensional arrangement of atoms during the formation of chiral centers.

Optimization of Catalytic Systems for Stereocontrol

The optimization of catalytic systems is a multifaceted process involving the fine-tuning of metal precursors, chiral ligands, and reaction conditions to maximize stereocontrol. In the synthesis of butanoate-related structures like butenolides and butyrolactones, various catalytic enantioselective transformations have been developed. acs.org

One strategy involves the use of chiral metal-ligand complexes. For example, a catalyst composed of Zn(OTf)₂ and a chiral pybox ligand can facilitate an enantioselective Mukaiyama aldol (B89426) reaction between silyl (B83357) enol ethers and aldehydes to produce C-3 substituted α-butenolides with high regioselectivity and enantioselectivity. acs.org The structure of the chiral ligand is paramount, as it creates a chiral environment around the metal center, dictating the facial selectivity of the approaching substrate.

Another approach is the in-situ generation of a chiral catalyst from an achiral precursor. acs.org This can be achieved by using an achiral catalyst that adopts a chiral configuration upon interaction with an achiral additive. For instance, an achiral iron catalyst precursor, when combined with an achiral silanol (B1196071) additive, can become a stereoselective catalyst for polymerization reactions. acs.org This demonstrates that catalyst optimization is not limited to the synthesis of complex chiral ligands but can also involve the strategic combination of simple, achiral components to generate a stereoselective catalytic species in the reaction mixture. acs.org

Chiral Auxiliary Approaches in Related Butanoate Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a powerful tool for asymmetric synthesis.

In the context of butanoate-related synthesis, chiral auxiliaries have been effectively used to prepare enantiomerically enriched compounds. A pertinent example is the use of 3-phenyl-l-menthopyrazole as a chiral auxiliary for the enantioselective synthesis of β-substituted γ-keto esters. clockss.org The N-acylpyrazole, incorporating the chiral menthopyrazole unit, undergoes reactions where the auxiliary shields one face of the molecule, directing the attack of a nucleophile (such as a Grignard reagent) to the opposite face. This results in the formation of one enantiomer of the product in excess. The auxiliary can then be cleaved and recovered in high yield without racemization. clockss.org

Oxazolidinones, particularly Evans auxiliaries, are another widely used class of chiral auxiliaries. sigmaaldrich.com These can be acylated with butanoyl or related acid chlorides to form N-acyl oxazolidinones. The enolates of these compounds can then undergo highly diastereoselective alkylation or aldol reactions, with the bulky substituents on the auxiliary effectively controlling the trajectory of the incoming electrophile. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid, alcohol, or other derivatives. wikipedia.orgsfu.ca

Chiral AuxiliaryApplicationType of StereocontrolReference
3-Phenyl-l-menthopyrazoleSynthesis of β-substituted γ-keto estersDiastereoselective Grignard reaction clockss.org
Oxazolidinones (Evans Auxiliaries)Asymmetric alkylation and aldol reactionsDiastereoselective enolate reactions acs.orgwikipedia.orgsigmaaldrich.com
(R,R)- and (S,S)-PseudoephedrineAmide synthesis and subsequent α-alkylationDiastereoselective enolate alkylation wikipedia.org

Mechanistic Investigations and Reactivity Profiles of Ethyl 2,4 Diphenylbutanoate and Its β Keto Ester Form

Photochemical Reactivity of Ethyl 3-oxo-2,4-diphenylbutanoate

The presence of a β-keto group with phenyl substituents at the α- and γ-positions makes ethyl 3-oxo-2,4-diphenylbutanoate susceptible to photochemical reactions upon ultraviolet (UV) irradiation. oup.com The primary photochemical process is α-cleavage, which leads to the formation of various radical intermediates that subsequently react to form stable products. oup.com

Upon irradiation, ethyl 3-oxo-2,4-diphenylbutanoate undergoes α-cleavage (a Norrish Type I reaction), breaking the bond between the carbonyl group and the α-carbon. oup.com This cleavage is a predominant pathway for β-keto esters with phenyl groups at positions adjacent to both carbonyls. oup.com The initial bond scission results in the formation of a benzoyl radical (PhCO•) and an ethyl 2,4-diphenyl-2-yl radical (PhCH₂CH(Ph)CO₂Et•).

The primary radical pair can undergo further reactions, including decarbonylation (loss of carbon monoxide) from the benzoyl radical to yield a phenyl radical (Ph•), and from the other radical fragment. Research indicates that the photolysis leads to radicals such as benzyl (B1604629) (PhCH₂•) and ethyl 2-phenyl-2-ylacetate (PhCH(CO₂Et)•). oup.comoup.com These radicals can then recombine in various ways to yield stable dimeric products. oup.com

The photolysis of ethyl 3-oxo-2,4-diphenylbutanoate yields products resulting from the recombination of radicals formed after decarbonylation. oup.com In a solvent like hexane (B92381), which can act as a hydrogen donor, products from both radical recombination and hydrogen abstraction are observed. oup.comoup.com

Key products identified from the irradiation in hexane include:

1,2-Diphenylethane (Bibenzyl): Formed from the coupling of two benzyl radicals.

Ethyl 2,3-diphenylpropanoate: Resulting from the combination of a benzyl radical and an ethyl phenylacetate (B1230308) radical.

Diethyl 2,3-diphenylsuccinate: A dimer formed from two ethyl phenylacetate radicals, existing as a mixture of meso and dl isomers. oup.com

Additionally, small amounts of products from hydrogen abstraction, such as 1,2-diphenylethanol (B1347050), are also formed. oup.com This suggests that hydrogen abstraction from the solvent by the excited β-keto ester occurs as a minor pathway. oup.com

The solvent environment and the presence of molecular oxygen have a significant impact on the distribution of photoproducts.

Influence of Solvent:

In hexane , an aliphatic solvent capable of donating hydrogen atoms, the reaction yields a mixture of radical recombination products. oup.com

In benzene , which is inert towards hydrogen abstraction, the product distribution changes. oup.com Notably, 1,2-diphenylethanol is not formed, supporting the hypothesis that its formation relies on hydrogen abstraction from the solvent. oup.com The yields of other radical coupling products are also altered compared to the reaction in hexane. oup.com

Influence of Oxygen:

When the photoreaction is carried out in the presence of oxygen , the formation of radical recombination products is suppressed. oup.comcolab.ws Instead, an increased yield of ethyl α-hydroxyphenylacetate is observed. oup.comcolab.ws This suggests that oxygen intercepts the radical intermediates, leading to oxidative products and preventing the radical coupling pathways that dominate in an inert atmosphere. oup.com The photo-organocatalytic α-hydroxylation of β-keto esters using molecular oxygen is a known transformation that can yield α-hydroxy-β-keto esters. rsc.org

The following table summarizes the products obtained from the photolysis of ethyl 3-oxo-2,4-diphenylbutanoate under different experimental conditions. oup.com

ConditionProductYield (%)
Irradiation in Hexane 1,2-Diphenylethane18
Ethyl Benzoate2
1,2-Diphenylethanol5
Ethyl 2,3-diphenylpropanoate37
Diethyl meso-2,3-diphenylsuccinate10
Diethyl dl-2,3-diphenylsuccinate10
Ethyl α-hydroxyphenylacetate3
Irradiation in Benzene 1,2-Diphenylethane18
Ethyl Benzoate2
1,2-Diphenylethanol0
Ethyl 2,3-diphenylpropanoate50
Diethyl meso-2,3-diphenylsuccinate4
Diethyl dl-2,3-diphenylsuccinate10
Ethyl α-hydroxyphenylacetate3
Irradiation in Hexane (O₂) Ethyl Benzoate37
Other ProductsNot Specified

Ester Group Transformations

The ethyl ester group in both ethyl 2,4-diphenylbutanoate and its β-keto ester form can undergo several classical transformations, primarily hydrolysis and nucleophilic substitution. These reactions are fundamental in synthetic organic chemistry for modifying the ester functionality.

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. chemguide.co.uk This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: When heated under reflux with a dilute mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), this compound reacts with water to yield 2,4-diphenylbutanoic acid and ethanol (B145695). chemguide.co.uksavemyexams.combyjus.com This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) (NaOH) solution. chemguide.co.uksavemyexams.com This reaction, known as saponification, produces the salt of the carboxylic acid (e.g., sodium 2,4-diphenylbutanoate) and ethanol. savemyexams.comlibretexts.org The reaction goes to completion because the carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. savemyexams.com The free carboxylic acid can then be obtained by acidifying the reaction mixture. savemyexams.com

Reaction TypeReactantsConditionsProducts
Acid Hydrolysis This compound, WaterHeat, Dilute Acid (e.g., H₂SO₄)2,4-Diphenylbutanoic Acid, Ethanol
Base Hydrolysis This compound, Aqueous NaOHHeatSodium 2,4-diphenylbutanoate, Ethanol

The ethyl ester group can be exchanged for a different alcohol moiety through a process called transesterification, which is a type of nucleophilic acyl substitution. nih.govmasterorganicchemistry.com This reaction is particularly effective for β-keto esters. nih.gov

In this reaction, this compound or its β-keto ester is treated with another alcohol (R'-OH) in the presence of an acid or base catalyst. The ethoxy group (-OCH₂CH₃) is substituted by the new alkoxy group (-OR'), yielding a new ester and ethanol. The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the reactant alcohol or by removing the ethanol as it forms.

The transesterification of β-keto esters is a valuable synthetic tool because it often proceeds with high selectivity for the β-keto ester group over other ester functionalities that might be present in the molecule. nih.gov The mechanism can involve the formation of an acylketene intermediate or chelation of the two carbonyl groups to a catalyst. nih.gov

Oxidative and Reductive Transformations

The presence of both a carbonyl and an ester group in this compound allows for a range of oxidative and reductive reactions, targeting different parts of the molecule.

Oxidation to Corresponding Ketones or Carboxylic Acids

The oxidation of β-keto esters can be complex, but established methods exist for the transformation of ketones and esters into carboxylic acids. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided search results, general principles of organic chemistry allow for predicted pathways.

Ketones can be oxidized to esters through the Baeyer-Villiger oxidation, which utilizes peroxycarboxylic acids like mCPBA (meta-chloroperoxybenzoic acid). chemistrysteps.comlibretexts.org The resulting ester could then be hydrolyzed to a carboxylic acid and an alcohol. chemistrysteps.com For acyclic ketones, the migratory aptitude of the adjacent alkyl or aryl groups determines the regiochemical outcome. The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com

Another route involves the oxidation of the ester group itself. Liquid phase oxidation, for instance, can convert esters to their corresponding carboxylic acids using a gas containing molecular oxygen, often in the presence of a ketone like methyl ethyl ketone and water to facilitate hydrolysis. google.com Aldehydes, which could be potential intermediates in some oxidative pathways, are readily oxidized to carboxylic acids using various reagents, including chromic acid or potassium permanganate. chemistrysteps.comncert.nic.in

The haloform reaction is a specific method for oxidizing methyl ketones to carboxylic acids, with the concurrent formation of a haloform (e.g., chloroform, bromoform, or iodoform). chemistrysteps.comncert.nic.in This reaction proceeds under basic conditions with halogens. chemistrysteps.com

Oxidation Type Reagent(s) Product Type Relevant Functional Group
Baeyer-VilligerPeroxycarboxylic acids (e.g., mCPBA)EsterKetone
Haloform ReactionI₂, NaOH (or other X₂/base)Carboxylic AcidMethyl Ketone
Direct OxidationStrong oxidants (e.g., KMnO₄)Carboxylic Acids (via cleavage)Ketone
Ester OxidationO₂, Ketone, H₂OCarboxylic AcidEster

Reduction of the Ester Group to Alcohol Functionalities

The ester group of this compound can be reduced to primary alcohols. This transformation is typically accomplished using strong reducing agents, as esters are less reactive than aldehydes or ketones. ucalgary.ca

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. ucalgary.calibretexts.orgcommonorganicchemistry.com The reaction requires two equivalents of the hydride reagent. The mechanism involves a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.orgjove.com

First, a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.cajove.com This intermediate then collapses, eliminating the ethoxide (⁻OEt) leaving group to form an aldehyde intermediate. libretexts.orgjove.com Since aldehydes are more reactive than esters, the newly formed aldehyde is immediately attacked by a second hydride ion. jove.comchemistrysteps.com This second nucleophilic addition generates a tetrahedral alkoxide intermediate, which, upon protonation during an acidic workup, yields the primary alcohol. ucalgary.calibretexts.org

Reducing Agent Reactivity with Esters Intermediate Final Product
Lithium Aluminum Hydride (LiAlH₄)StrongAldehydePrimary Alcohol
Sodium Borohydride (NaBH₄)Generally unreactiveN/ANo reaction
Diisobutylaluminum Hydride (DIBAL-H)Can reduce esters (often to aldehydes at low temp.)AldehydePrimary Alcohol or Aldehyde

Cyclization and Heterocyclic Ring Formation Propensities of the β-Keto Ester Group

The 1,3-dicarbonyl motif of the β-keto ester form of this compound is a classic precursor for the synthesis of various heterocyclic rings. The acidic α-hydrogen and the two electrophilic carbonyl carbons provide multiple reaction sites for cyclocondensation reactions. nih.gov

Formation of Pyrazoles

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are readily synthesized from β-keto esters. nih.gov The most common method involves the condensation reaction between a β-keto ester and a hydrazine (B178648) derivative (H₂NNH-R). nih.govclockss.org

The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups (typically the more reactive ketone), followed by a cyclization and dehydration sequence to form the pyrazole (B372694) ring. thieme-connect.com When a substituted hydrazine is used, the reaction can potentially yield two regioisomers, depending on which nitrogen atom initiates the attack and which carbonyl group is involved in the initial condensation. clockss.org The high reactivity of β-keto esters in these reactions makes them valuable intermediates for creating substituted pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals. nih.govthieme-connect.com

Formation of Pyridones

Pyridones, which are six-membered heterocyclic compounds, can also be synthesized using β-keto esters as starting materials. mdpi.comlboro.ac.uk Various synthetic strategies exist, often involving multicomponent reactions.

One general approach is the reaction of a β-keto ester, an aldehyde, and an ammonium (B1175870) salt (like ammonium acetate) which serves as the nitrogen source. mdpi.com For instance, the Hantzsch-like synthesis of 3,4-dihydro-2(1H)-pyridones involves the multicomponent reaction of a β-keto ester, an aromatic aldehyde, and Meldrum's acid in the presence of ammonium acetate (B1210297). mdpi.com Other methods include the cyclocondensation of β-keto esters with compounds containing an amine and another functional group capable of closing the ring. For example, novel bicyclic pyridones have been prepared through the cyclic condensation of heterocyclic ketene (B1206846) aminals with β-keto ester enol tosylates. thieme-connect.com Furthermore, β-keto esters can react with 1,2,3-triazine (B1214393) 1-oxides in the presence of cesium carbonate to form pyridones. researchgate.net

Reactivity in Carboxylation Reactions of Related Species

While the direct carboxylation of this compound itself is not the primary focus, the compound is a product of the carboxylation of a related species, trans-chalcone. This highlights the role of carboxylation in synthesizing β-keto acids and their derivatives. frontiersin.orgnih.gov

The electrochemical carboxylation of trans-chalcone (1,3-diphenyl-2-propen-1-one) in the presence of CO₂ leads to the formation of a carboxylate product. researchgate.net This reaction involves the reduction of the organic substrate to form a reactive carbanionic intermediate which then attacks CO₂. frontiersin.orgnih.gov Specifically, the doubly reduced dianion of chalcone (B49325) is the species that reacts with carbon dioxide, with the carboxylation occurring at the β-position relative to the carbonyl group. frontiersin.org Subsequent esterification of the resulting β-keto acid with methanol (B129727) or ethanol yields the corresponding methyl or ethyl ester, namely ethyl 4-oxo-2,4-diphenylbutanoate. frontiersin.orgresearchgate.net This process demonstrates a synthetic route to the title compound's structural framework via the fixation of carbon dioxide into an α,β-unsaturated ketone. frontiersin.org

No Published Research Found for "this compound" in Specified Applications

Despite a comprehensive review of available scientific literature, no specific research applications for the chemical compound "this compound" were identified within the requested categories of complex organic synthesis. The investigation sought to detail its role as a precursor for bioactive molecules and as a building block for multifunctional compounds, as per the structured outline provided.

The extensive search of chemical databases and scientific journals did not yield any studies demonstrating the use of this compound as a key intermediate in the synthesis of pharmaceuticals or agrochemicals. Furthermore, no literature was found that describes its application as a precursor to phenylacetone (B166967) derivatives.

Similarly, the inquiry into its utility as a versatile building block for constructing diverse organic structures or its utilization in medicinal chemistry scaffolds for multifunctional compounds returned no specific research findings for this compound.

It is important to note that while research exists for structurally related compounds, such as those with additional functional groups, the explicit focus of this inquiry was solely on "this compound." The absence of published data for this specific compound in the outlined applications prevents the generation of a scientifically accurate article on this subject. A synthesis procedure for this compound is available in the well-established publication Organic Syntheses, however, this source does not elaborate on its subsequent applications in the areas of interest for this article. thieme-connect.dearchive.orgwikipedia.org

Therefore, based on the current body of scientific literature accessible through extensive searches, the requested article focusing on the specified research applications of "this compound" cannot be produced.

Research Applications in Complex Organic Synthesis

Role in Ligand Design and Metal-Chelating Agent Development for Catalysis

Information regarding the application of Ethyl 2,4-diphenylbutanoate in the design of ligands or as a metal-chelating agent for catalytic processes is not present in the available scientific literature. Research into catalyst development often involves molecules with specific functional groups capable of coordinating with metal centers, and while the ester group in this compound could potentially act as a coordinating group, no studies have been published that explore or establish this role.

Theoretical and Computational Chemistry Studies

Thermodynamic and Kinetic Analyses of Chemical Processes

Theoretical and computational chemistry studies provide profound insights into the reactivity and stability of chemical compounds. For Ethyl 2,4-diphenylbutanoate, these analyses focus on the underlying principles governing its formation and transformation, particularly through the examination of reaction kinetics and thermodynamic equilibria. Such studies are crucial for understanding reaction mechanisms and predicting chemical behavior.

Eyring-Polanyi Plot Analysis for Reaction Rate Constants

The Eyring-Polanyi equation is a cornerstone of transition state theory, offering a method to describe the relationship between the rate of a chemical reaction and temperature. wikipedia.orglibretexts.org This analysis allows for the determination of key thermodynamic activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), from experimentally determined rate constants at various temperatures. libretexts.org

The Eyring-Polanyi equation is expressed as:

ln(k/T) = -ΔH‡/R(1/T) + ln(kB/h) + ΔS‡/R

where:

k is the reaction rate constant

T is the absolute temperature in Kelvin

R is the universal gas constant

kB is the Boltzmann constant

h is the Planck constant

ΔH‡ is the enthalpy of activation

ΔS‡ is the entropy of activation

A plot of ln(k/T) versus 1/T, known as an Eyring-Polanyi plot, yields a straight line. libretexts.org The slope of this line is equal to -ΔH‡/R, and the y-intercept is equal to ln(kB/h) + ΔS‡/R. libretexts.org From these values, the enthalpy and entropy of activation can be calculated, providing critical information about the energy barrier and the molecular orderliness of the transition state of a reaction involving this compound.

Hypothetical Data for Eyring-Polanyi Plot Analysis

To illustrate the application of this analysis, consider a hypothetical reaction involving the formation or transformation of this compound. The following interactive table presents hypothetical data that would be used to construct an Eyring-Polanyi plot.

Temperature (K)Rate Constant (k, s⁻¹)1/T (K⁻¹)ln(k/T)
2980.0010.00336-10.41
3080.0030.00325-9.24
3180.0080.00314-8.29
3280.0200.00305-7.40

From a plot of this hypothetical data, the slope and intercept would be used to calculate the activation parameters, offering a deeper understanding of the reaction mechanism at a molecular level.

Correlation of Carbanion Basicity with Carboxylation Free Energy

The formation of compounds like this compound can occur through processes such as the carboxylation of a carbanion intermediate. frontiersin.org Theoretical studies, including those employing Density Functional Theory (DFT), have established a correlation between the basicity of a carbanion and the standard free energy of its carboxylation (ΔG⁰). frontiersin.orgresearchgate.netrsc.org The basicity of a carbanion is quantified by the pKa of its conjugate acid. frontiersin.orgresearchgate.net

Research has demonstrated a linear relationship between the pKa of the C-H/C⁻ couple and the standard free energy of the carboxylation reaction. frontiersin.orgresearchgate.net This relationship is a valuable predictive tool, as it allows for the estimation of the thermodynamic favorability of a carboxylation reaction based on the basicity of the carbanion precursor. frontiersin.org A higher pKa of the conjugate acid corresponds to a more basic carbanion, which generally leads to a more exergonic (more negative ΔG⁰) carboxylation reaction. frontiersin.orgresearchgate.net

For instance, the electrochemical carboxylation of trans-chalcone can lead to the formation of ethyl 4-oxo-2,4-diphenylbutanoate after esterification, a structurally related compound. frontiersin.org The thermodynamic analysis of the reactivity of the intermediate carbanions with CO₂ in such reactions relies on this correlation. frontiersin.org

Illustrative Correlation of Carbanion pKa with Carboxylation Free Energy

The following interactive table illustrates the theoretical correlation between the pKa of a carbanion's conjugate acid and the calculated standard free energy of carboxylation. The data is representative of the trends discussed in the literature. frontiersin.orgresearchgate.net

Carbanion Precursor (Hypothetical)pKa of Conjugate Acid (in CH₃CN)Calculated ΔG⁰ of Carboxylation (kcal/mol)
Compound A25+5.0
Compound B30-1.5
Compound C35-8.0
Compound D40-14.5

As the pKa increases, indicating a more basic carbanion, the standard free energy of carboxylation becomes more negative, signifying a more thermodynamically favorable reaction. frontiersin.orgresearchgate.net This theoretical framework is instrumental in designing synthetic routes that involve the carboxylation of carbanion intermediates.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are instrumental in providing information about the connectivity of atoms and their chemical environment.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of Ethyl 2,4-diphenylbutanoate, distinct signals are expected for each unique proton environment. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons on the phenyl groups would appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the ethyl ester group would show a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group, due to spin-spin coupling with each other. The protons on the butanoate backbone would have chemical shifts and splitting patterns determined by their neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would display a signal for each unique carbon atom. The carbonyl carbon of the ester group is expected to appear significantly downfield (typically in the range of 170-180 ppm). The carbons of the two phenyl groups would give rise to signals in the aromatic region (around 125-145 ppm). The carbons of the ethyl group and the butanoate chain would be observed in the upfield region of the spectrum. The exact chemical shifts would provide valuable information for the complete structural assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl H's7.0 - 8.0125 - 145
Ester -OCH₂-~4.1 (quartet)~60
Ester -CH₃~1.2 (triplet)~14
Butanoate BackboneVariableVariable
Carbonyl C=O-~170-180

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in an actual experimental spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) could provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion upon electron ionization would lead to a series of fragment ions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. Cleavage of the butanoate chain and fragmentation of the phenyl groups would also be expected, providing further structural clues. Analysis of these fragments helps to piece together the structure of the original molecule.

Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion
[M]⁺Molecular Ion
[M - 45]⁺Loss of -OCH₂CH₃
[M - 73]⁺Loss of -COOCH₂CH₃
105[C₆H₅CH₂CH₂]⁺
91[C₆H₅CH₂]⁺ (Tropylium ion)
77[C₆H₅]⁺

Note: The relative intensities of these peaks would depend on the stability of the fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak around 1735 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. The C-O single bond stretching of the ester would likely appear in the 1000-1300 cm⁻¹ region. The presence of the phenyl groups would be confirmed by C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the rings (around 1450-1600 cm⁻¹). The C-H stretching of the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (Ester)~1735Strong
C-O (Ester)1000 - 1300Medium
C-H (Aromatic)>3000Medium to Weak
C=C (Aromatic)1450 - 1600Medium to Weak
C-H (Aliphatic)<3000Medium

X-ray Crystallographic Analysis for Solid-State Structure Determination

To perform X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This would reveal the spatial relationship between the two phenyl rings and the conformation of the butanoate chain.

As of now, there is no publicly available crystal structure for this compound. Should such data become available, it would provide unambiguous proof of its molecular structure.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Ethyl 2,4-diphenylbutanoate and its Analogs

The development of new synthetic routes to molecules like this compound is crucial for accessing this compound and its derivatives with greater efficiency and structural diversity. A primary and classical approach to the synthesis of 2,4-diarylbutanoates is the Michael addition reaction. wikipedia.orgmasterorganicchemistry.com This powerful carbon-carbon bond-forming reaction typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. chemistrysteps.comyoutube.com

In a potential synthesis of this compound, a likely Michael donor would be an enolate derived from ethyl phenylacetate (B1230308), which would react with a Michael acceptor such as (E)-1-phenyl-2-propen-1-one (chalcone) or a related α,β-unsaturated ester. The reaction would be facilitated by a base to generate the nucleophilic enolate.

Future research could focus on several innovative approaches to improve upon this fundamental transformation:

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Investigating various organocatalysts, such as chiral amines or phosphoric acids, for the Michael addition leading to this compound could provide a metal-free and highly enantioselective route.

Photoredox Catalysis: This emerging field utilizes light to initiate single-electron transfer processes, enabling novel bond formations under mild conditions. A potential avenue of exploration would be the development of a photoredox-catalyzed conjugate addition of a phenylacetate-derived radical to a styrenyl acceptor.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

The synthesis of analogs could be achieved by varying the substituents on the aromatic rings of both the Michael donor and acceptor, providing access to a library of compounds for further study.

Integration of Green Chemistry Principles in Synthetic Design and Process Optimization

The principles of green chemistry are integral to modern synthetic planning, aiming to minimize the environmental impact of chemical processes. The application of these principles to the synthesis of this compound is a critical area for future research.

Key areas for the integration of green chemistry include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. The Michael addition is inherently atom-economical.

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. Research should focus on utilizing greener solvents such as water, ethanol (B145695), or supercritical carbon dioxide for the synthesis. Solvent-free reaction conditions should also be explored.

Energy Efficiency: Developing synthetic methods that proceed at ambient temperature and pressure would significantly reduce the energy consumption of the process. Microwave-assisted synthesis could be investigated as a means to accelerate reactions and reduce energy input.

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. This not only reduces waste but can also lead to more selective reactions. The development of recyclable catalysts, such as solid-supported or magnetic nanoparticle-based catalysts, would further enhance the sustainability of the synthesis.

By systematically applying these principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Advanced Mechanistic Studies on Complex Transformations and Reactivity Pathways

A thorough understanding of the reaction mechanism is fundamental to optimizing existing synthetic methods and developing new ones. For the synthesis of this compound via a Michael addition, several mechanistic aspects warrant deeper investigation.

The mechanism of the base-catalyzed Michael addition proceeds through the following key steps:

Deprotonation: A base removes an acidic proton from the α-carbon of the Michael donor (e.g., ethyl phenylacetate) to form a resonance-stabilized enolate. chemistrysteps.com

Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor in a conjugate addition. wikipedia.orgyoutube.com

Protonation: The resulting enolate intermediate is protonated by the solvent or a proton source to yield the final product.

Future mechanistic studies could employ a combination of experimental and computational techniques to elucidate finer details of this process:

Spectroscopic Analysis: In situ spectroscopic techniques, such as NMR and IR, can be used to identify and characterize reaction intermediates and transition states.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout the reaction and confirm the proposed mechanism.

A deeper understanding of the factors that control the stereoselectivity of the reaction is particularly important for the development of enantioselective syntheses.

Development of Advanced Catalytic Systems for Enantioselective Synthesis

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the fields of pharmaceuticals and materials science. Since the structure of this compound contains a chiral center at the C2 position, the development of enantioselective synthetic methods is a significant area for future research.

The enantioselective Michael addition is a well-established strategy for the synthesis of chiral 1,5-dicarbonyl compounds and their derivatives. rsc.orgprinceton.edu Future research in this area for the synthesis of this compound could focus on:

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids to activate the Michael acceptor towards nucleophilic attack by the enolate can induce high levels of enantioselectivity. A variety of metal-ligand complexes could be screened for this purpose.

Chiral Brønsted Acid/Base Catalysis: Chiral Brønsted acids or bases can catalyze the Michael addition by activating either the nucleophile or the electrophile through hydrogen bonding interactions.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be employed to generate a chiral ion pair between the enolate and the catalyst, which then directs the stereochemical outcome of the addition.

The development of highly efficient and selective catalytic systems would provide access to enantiomerically pure this compound, enabling the investigation of its chiroptical properties and potential stereospecific applications.

Computational Predictions for Unexplored Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.netasianpubs.org DFT calculations can provide valuable insights into the electronic structure, reactivity, and potential applications of molecules like this compound.

Future computational studies could focus on:

Reaction Mechanism and Transition State Analysis: DFT calculations can be used to model the entire reaction pathway for the synthesis of this compound, including the structures and energies of reactants, intermediates, transition states, and products. nih.gov This can help to rationalize experimentally observed selectivities and guide the design of new catalysts.

Prediction of Spectroscopic Properties: Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the structural characterization of the molecule.

Exploration of Potential Applications: Molecular docking studies could be performed to investigate the potential of this compound and its analogs to interact with biological targets, such as enzymes or receptors. nih.gov Furthermore, calculations of electronic properties like the HOMO-LUMO gap can provide insights into its potential as a material for electronic applications.

The synergy between computational predictions and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2,4-diphenylbutanoate, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves esterification of 2,4-diphenylbutanoic acid with ethanol under acidic catalysis. A reflux setup with sulfuric acid (e.g., 1 ml conc. H₂SO₄ per 20 ml solvent) in methanol for 4 hours is common . Post-reaction, quenching in ice water followed by filtration and recrystallization from ethanol enhances purity. Optimization may require adjusting molar ratios (e.g., 0.01 moles of precursor acid) and monitoring reaction progress via TLC.

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze the ethyl ester proton signals (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and aromatic protons (δ 7.2–7.8 ppm) to confirm substitution patterns.
  • MS : Look for molecular ion peaks matching the molecular weight (e.g., calculated using C₁₈H₂₀O₂: 284.3 g/mol) and fragmentation patterns indicative of ester cleavage.
  • IR : Confirm ester carbonyl absorption at ~1740 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use flame-resistant equipment (flash point ~84°C, similar to structurally related esters ).
  • Avoid inhalation and skin contact by working in a fume hood with PPE (gloves, lab coat).
  • Store in airtight containers away from oxidizers and heat sources to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Compare in vitro assays (e.g., antimicrobial or anticancer activity) across standardized cell lines (e.g., HepG2 or MCF-7) and control compounds (e.g., 2,4-dichlorophenoxy acetic acid derivatives ).
  • Validate results using dose-response curves and statistical tools (e.g., ANOVA) to distinguish between experimental noise and true biological effects.

Q. What strategies improve enantiomeric resolution of this compound in chiral synthesis?

  • Methodological Answer :

  • Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC with hexane/isopropanol mobile phases.
  • Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)₃) .

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Methodological Answer :

  • Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications ).
  • Use DFT calculations (e.g., Gaussian 09) to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing ester hydrolysis rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.